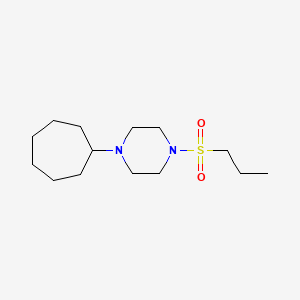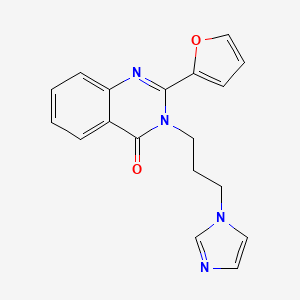![molecular formula C15H21N3O4S B10877225 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877225.png)
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often focus on optimizing yield and purity while minimizing the use of toxic reagents.
Chemical Reactions Analysis
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.
Scientific Research Applications
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-Cyclopentyl-4-[(4-nitrophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:
1-Cyclopentyl-4-[(2-nitrophenyl)sulfonyl]piperazine: Similar in structure but with different positional isomers of the nitro group.
This compound ethanedioate: A salt form of the compound with different solubility and stability properties.
1-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the cyclopentyl group, leading to different biological activities.
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H21N3O4S/c19-18(20)14-5-7-15(8-6-14)23(21,22)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 |
InChI Key |
LZCHXDNSHIFDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diethylamino)pentan-2-yl]-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B10877145.png)
![7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877156.png)
![2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10877158.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B10877166.png)
![N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877172.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10877181.png)
![10-benzyl-8,9-diphenyl-6,10-dihydro-5H-benzo[h]pyrrolo[2,3-b]quinolin-7-amine](/img/structure/B10877186.png)
![1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877189.png)
![5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10877196.png)
![N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877200.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanamide](/img/structure/B10877232.png)
